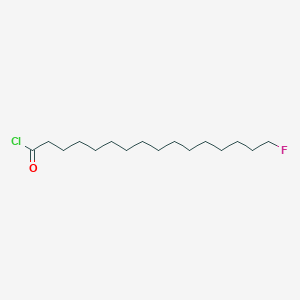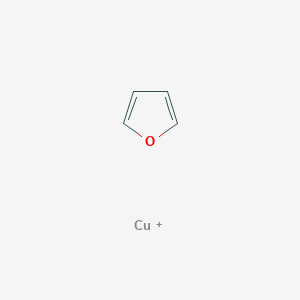
Copper(1+);furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);furan is a compound that combines copper in its +1 oxidation state with furan, a heterocyclic organic compound Furan consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(1+);furan can be synthesized through various methods. One common approach involves the use of copper salts as catalysts in the cycloaddition reactions of ketones with α,β-unsaturated carboxylic acids under ambient air . Another method includes the copper-catalyzed decarboxylative coupling of carboxylic acids to form carbon-carbon or carbon-heteroatom bonds . Additionally, copper-mediated oxidative cyclization reactions can be employed to synthesize substituted furans .
Industrial Production Methods
Industrial production of this compound typically involves the use of copper catalysts in large-scale reactors. The process may include the use of copper-exchanged zeolites or other copper-based catalysts to facilitate the transformation of furfural to furan . The reaction conditions are optimized to achieve high yields and selectivity, ensuring the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);furan undergoes various types of chemical reactions, including:
Oxidation: Copper-catalyzed oxidation of 1,3-butadiene to furan.
Reduction: Electrochemical reduction of furfural to furfuryl alcohol and 2-methyl furan using copper electrodes.
Substitution: Copper-catalyzed conjugate addition of furans to α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include copper salts (e.g., copper(II) bromide), carboxylic acids, and α,β-unsaturated carbonyl compounds. Reaction conditions often involve ambient air, mild temperatures, and the presence of catalytic amounts of copper salts .
Major Products
Major products formed from these reactions include furfuryl alcohol, 2-methyl furan, and various substituted furans .
Scientific Research Applications
Copper(1+);furan has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Copper(1+);furan involves its ability to facilitate electron transfer and catalyze various chemical reactions. In the electroreduction of furfural, copper electrodes enable the proton-electron coupled transfer and electrocatalytic hydrogenation, leading to the formation of furfuryl alcohol and 2-methyl furan . The presence of copper species and Brønsted acid sites in the catalyst plays a crucial role in determining the reaction pathway and product selectivity .
Comparison with Similar Compounds
Copper(1+);furan can be compared with other copper-containing compounds and furan derivatives:
Copper(II) bromide: Used as a catalyst in the conjugate addition of furans to α,β-unsaturated carbonyl compounds.
Copper(II) complexes of furan-containing ligands: Investigated for their potential use in cancer therapy.
Furfural and 5-hydroxymethylfurfural (5-HMF): Biomass-derived platform chemicals used in the production of biofuels and value-added chemicals.
This compound is unique due to its specific combination of copper in the +1 oxidation state and furan, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
376576-13-5 |
|---|---|
Molecular Formula |
C4H4CuO+ |
Molecular Weight |
131.62 g/mol |
IUPAC Name |
copper(1+);furan |
InChI |
InChI=1S/C4H4O.Cu/c1-2-4-5-3-1;/h1-4H;/q;+1 |
InChI Key |
BZNNCTZJUGOQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


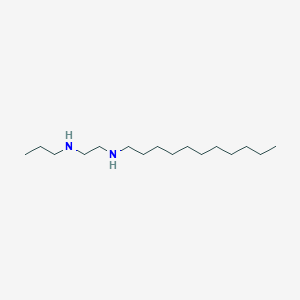
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)
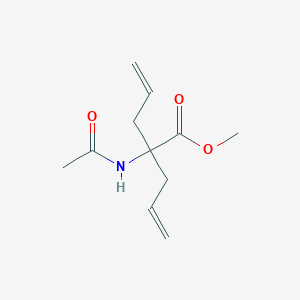
![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
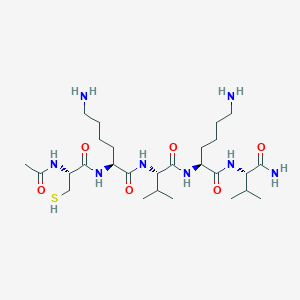
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
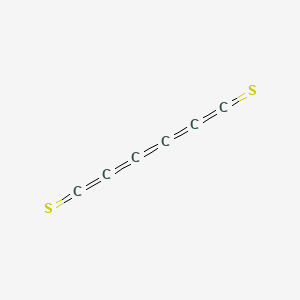
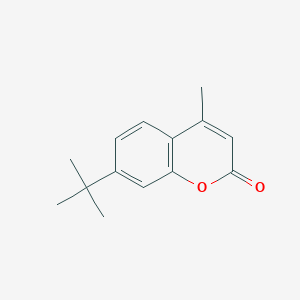
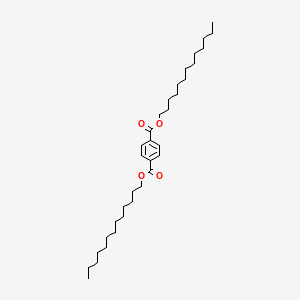
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
